(S)-H8-BINAP
Overview
Description
(S)-H8-BINAP, also known as (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl, is a chiral ligand widely used in asymmetric synthesis. This compound is a hydrogenated derivative of BINAP, which is known for its high enantioselectivity in various catalytic reactions. The hydrogenation of BINAP to form this compound enhances its solubility and stability, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-H8-BINAP typically involves the hydrogenation of BINAP. The process begins with the preparation of BINAP, which is synthesized through the coupling of 2-naphthol with diphenylphosphine. The hydrogenation of BINAP is then carried out under high pressure in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions include a hydrogen pressure of around 50-60 atm and a temperature of 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity of the product. The reaction parameters are optimized to achieve the desired enantioselectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-H8-BINAP undergoes various types of chemical reactions, including:
Oxidation: The oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phosphorus atoms, where ligands such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
(S)-H8-BINAP has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: this compound is employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: The compound is used in the development of chiral drugs and in the study of enzyme-catalyzed reactions.
Industry: this compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (S)-H8-BINAP exerts its effects involves its role as a chiral ligand in catalytic reactions. The compound coordinates with transition metals, forming a chiral environment that facilitates enantioselective transformations. The molecular targets include various transition metal complexes, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
BINAP: The parent compound of (S)-H8-BINAP, known for its use in asymmetric catalysis.
DIPAMP: Another chiral ligand used in similar catalytic applications.
SEGPHOS: A chiral ligand with a similar structure and application in asymmetric synthesis.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to BINAP. The hydrogenation process not only improves these properties but also retains the high enantioselectivity, making this compound a superior choice for certain catalytic reactions.
Properties
IUPAC Name |
[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSOKCGDSQQISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61724-04-7, 139139-86-9 | |
Record name | C.I. Acid Brown 21 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 139139-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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